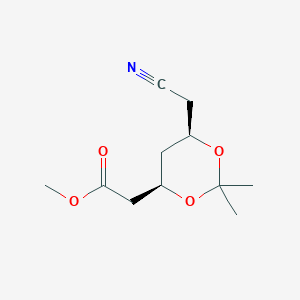![molecular formula C19H20N2O B15063002 Acetamide, N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]- CAS No. 823821-78-9](/img/structure/B15063002.png)
Acetamide, N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(p-Tolyl)-1H-indol-3-yl)ethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring system substituted with a p-tolyl group and an acetamide moiety. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(p-Tolyl)-1H-indol-3-yl)ethyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution with p-Tolyl Group: The indole core is then subjected to electrophilic aromatic substitution to introduce the p-tolyl group at the 2-position.
Introduction of the Ethyl Chain: The substituted indole is then reacted with an appropriate alkylating agent to introduce the ethyl chain at the 3-position.
Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of N-(2-(2-(p-Tolyl)-1H-indol-3-yl)ethyl)acetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound, such as reducing the acetamide to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-(2-(p-Tolyl)-1H-indol-3-yl)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(2-(2-(p-Tolyl)-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets in biological systems. The indole ring system is known to interact with various enzymes and receptors, modulating their activity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, and cell signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(2-(p-Tolyl)-1H-indol-3-yl)ethyl)amine: Similar structure but with an amine group instead of an acetamide.
N-(2-(2-(p-Tolyl)-1H-indol-3-yl)ethyl)propionamide: Similar structure but with a propionamide group instead of an acetamide.
N-(2-(2-(p-Tolyl)-1H-indol-3-yl)ethyl)butyramide: Similar structure but with a butyramide group instead of an acetamide.
Uniqueness
N-(2-(2-(p-Tolyl)-1H-indol-3-yl)ethyl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide moiety, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
823821-78-9 |
|---|---|
Molekularformel |
C19H20N2O |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C19H20N2O/c1-13-7-9-15(10-8-13)19-17(11-12-20-14(2)22)16-5-3-4-6-18(16)21-19/h3-10,21H,11-12H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
WFSZLFZTDPEJDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCNC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


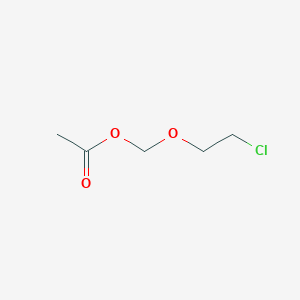
![2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B15062924.png)
![4-Amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarboxylic acid](/img/structure/B15062932.png)
![Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15062958.png)
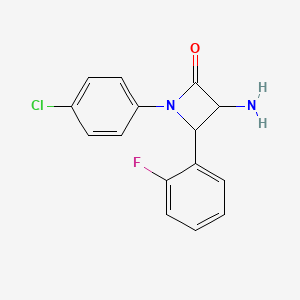
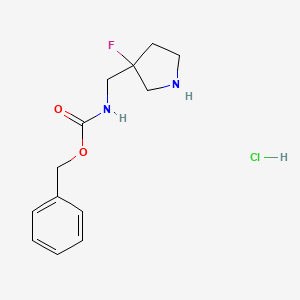
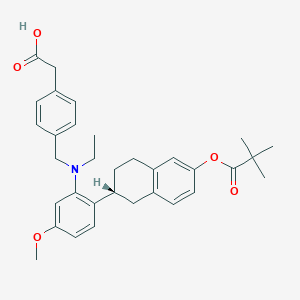
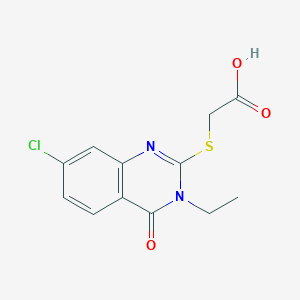
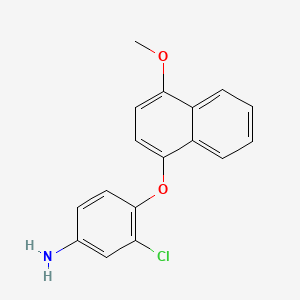
![ethyl (3S,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylate](/img/structure/B15062979.png)
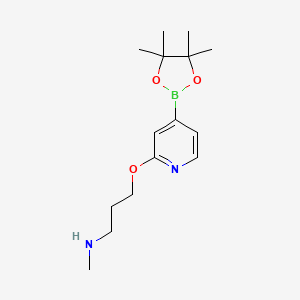
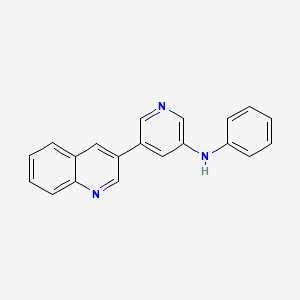
![5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B15062996.png)
